molecular formula C13H23NO2 B2521145 tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate CAS No. 336182-49-1

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate

Cat. No.: B2521145
CAS No.: 336182-49-1
M. Wt: 225.332
InChI Key: GUQIYZVZECAHOT-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO2. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a methylene group, and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the piperidine derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of halogenated derivatives .

Scientific Research Applications

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-4-methylidenepiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-10-7-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,7-9H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQIYZVZECAHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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